![molecular formula C15H13Cl2NO4S B2398794 2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid CAS No. 1008423-33-3](/img/structure/B2398794.png)
2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid is a chemical compound known for its applications in various scientific research fields. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a dichlorophenyl ring and an amino group linked to a phenylpropanoic acid backbone .
作用机制
Target of Action
The primary target of 2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid is currently unknown. The compound is a potential non-steroidal anti-inflammatory drug , suggesting it may interact with enzymes involved in the inflammatory response, such as cyclooxygenases or lipoxygenases.
Mode of Action
As a potential non-steroidal anti-inflammatory drug , it may inhibit the activity of certain enzymes, thereby reducing the production of pro-inflammatory mediators.
Biochemical Pathways
Given its potential role as a non-steroidal anti-inflammatory drug , it might influence the arachidonic acid pathway, which plays a key role in inflammation
Result of Action
As a potential non-steroidal anti-inflammatory drug , it might reduce inflammation by inhibiting the production of pro-inflammatory mediators.
准备方法
The synthesis of 2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with an appropriate amine, followed by coupling with a phenylpropanoic acid derivative. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and related compounds.
Biology: This compound is utilized in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials
相似化合物的比较
Similar compounds to 2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid include other sulfonamide derivatives and phenylpropanoic acid analogs. These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of a dichlorophenyl ring and a sulfonylamino group, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
2-[(2,6-dichlorophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c16-11-7-4-8-12(17)14(11)23(21,22)18-13(15(19)20)9-10-5-2-1-3-6-10/h1-8,13,18H,9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWDZDYRTQIGQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-diethoxy-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2398711.png)
![2-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2398712.png)
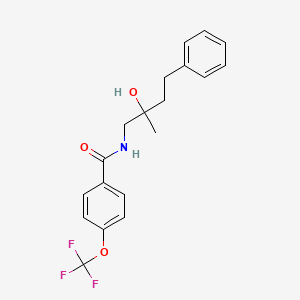
![N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2398714.png)
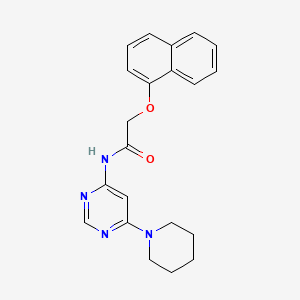
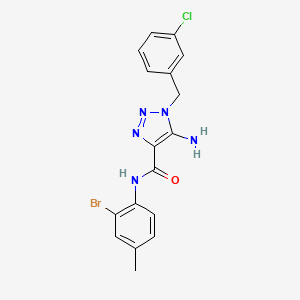
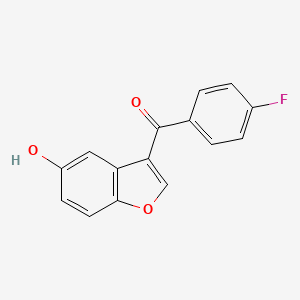


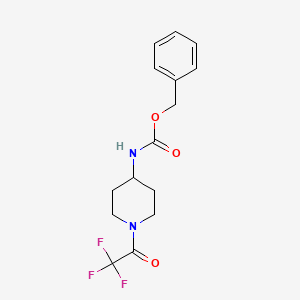

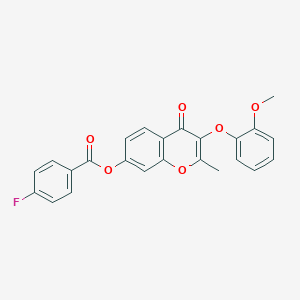
![3-Cyclopentyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2398733.png)
